(2R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Description
This compound is a pyrrolidine-based derivative featuring dual protective groups: a tert-butoxycarbonyl (Boc) group at the 1-position and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group on the amino moiety at the 3-position. Its stereochemistry is defined as (2R,3S), which is critical for its application in peptide synthesis and chiral drug development. The Boc group provides acid-labile protection, while the Fmoc group is base-labile, enabling orthogonal deprotection strategies in multi-step syntheses . The compound’s molecular formula is C₂₅H₂₈N₂O₆, with a molecular weight of 452.5 g/mol (CAS: 221352-74-5) .
Properties
Molecular Formula |
C25H28N2O6 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-20(21(27)22(28)29)26-23(30)32-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t20-,21+/m0/s1 |
InChI Key |
JFLIEUQNMSCCTP-LEWJYISDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolidine Core
- The pyrrolidine ring is constructed via stereoselective cyclization of appropriate amino acid derivatives or precursors. Commonly, derivatives of proline or other chiral amino acids are used as starting materials to ensure the correct stereochemistry at C2 and C3 positions.
- The stereoselectivity is controlled by using chiral auxiliaries or catalysts during the cyclization or ring-closure step.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
- The Boc group is introduced to the nitrogen atom of the pyrrolidine ring to protect it during subsequent synthetic transformations.
- This is typically achieved by treating the pyrrolidine amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., in the presence of a base such as triethylamine or sodium bicarbonate).
- The Boc protection is favored for its stability under mild acidic conditions and ease of removal under stronger acidic conditions.
Introduction of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group
- The Fmoc group is installed on the amino substituent at the 3-position of the pyrrolidine ring.
- This is accomplished by reacting the free amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (commonly triethylamine or sodium carbonate) to form the carbamate linkage.
- The Fmoc group is widely used in peptide synthesis due to its base-labile nature, allowing selective deprotection without affecting the Boc group.
Detailed Reaction Conditions and Procedures
| Step | Reagents and Conditions | Notes |
|---|---|---|
| Pyrrolidine ring synthesis | Cyclization of chiral amino acid derivatives | Stereoselective control via chiral catalysts or auxiliaries |
| Boc protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., Et3N) | Room temperature, organic solvent (e.g., dichloromethane) |
| Fmoc protection | Fmoc-Cl, base (e.g., Et3N), solvent (e.g., DMF or DCM) | Typically 0–25 °C, inert atmosphere recommended |
Example Synthetic Route (Literature-Based)
- Starting Material: (2R,3S)-3-amino-1-pyrrolidine-2-carboxylic acid derivative (free amine at 3-position, free pyrrolidine nitrogen).
- Boc Protection: Treat with Boc2O in dichloromethane with triethylamine at 0 °C to room temperature to selectively protect the pyrrolidine nitrogen.
- Fmoc Protection: React the intermediate with Fmoc-Cl in DMF with triethylamine at 0–25 °C to install the Fmoc group on the 3-amino substituent.
- Purification: The product is purified by recrystallization or chromatographic methods to yield the target compound.
Research Findings and Optimization
- Yield Optimization: Reaction parameters such as temperature, solvent choice, and equivalents of reagents have been optimized in various studies to maximize yield and stereochemical purity.
- Stereochemical Integrity: The use of chiral starting materials and mild reaction conditions preserves the (2R,3S) stereochemistry throughout the synthesis.
- Scalability: Industrial synthesis adapts these steps to continuous flow reactors or automated peptide synthesizers for large-scale production, ensuring reproducibility and high purity.
- Analytical Characterization: The final compound is typically characterized by NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and stereochemistry.
Comparative Table of Protecting Group Strategies
| Protecting Group | Position on Molecule | Stability Conditions | Deprotection Method | Role in Synthesis |
|---|---|---|---|---|
| Boc (tert-butoxycarbonyl) | Pyrrolidine nitrogen (N1) | Stable under neutral and basic conditions; acid labile | Strong acid (e.g., TFA) | Protects pyrrolidine nitrogen during Fmoc coupling |
| Fmoc (fluorenylmethoxycarbonyl) | Amino substituent (C3) | Stable under acidic conditions; base labile | Mild base (e.g., piperidine) | Protects amino group allowing selective deprotection |
Chemical Reactions Analysis
Deprotection Reactions
The orthogonal protecting groups allow selective removal:
-
Boc Group : Removed with TFA (trifluoroacetic acid) in DCM (20–50% v/v) at RT.
-
Fmoc Group : Cleaved with 20% piperidine in DMF or DBU (1,8-diazabicycloundec-7-ene) .
Peptide Coupling
The carboxylic acid group participates in amide bond formation via activation with coupling agents:
| Coupling Agent | Solvent | Base | Yield |
|---|---|---|---|
| HATU/DIPEA | DMF | DIPEA | 85–95% |
| EDCI/HOBt | DCM | NMM | 75–90% |
| DCC | THF | DMAP | 65–80% |
For instance, activation with HATU and DIPEA in DMF enables efficient coupling with amino acid esters or amines, forming peptide bonds with minimal racemization .
Carboxylic Acid Modifications
The carboxylic acid undergoes several transformations:
-
Esterification : Reacts with methanol/HCl or benzyl bromide/K₂CO₃ to form methyl/benzyl esters .
-
Amidation : Forms secondary amides with primary amines via EDCI-mediated coupling .
-
Conversion to Acid Chloride : Reacts with SOCl₂ or oxalyl chloride for nucleophilic substitution (e.g., with alcohols or amines) .
Amino Group Reactivity
The secondary amine (after Boc deprotection) participates in:
-
Reductive Amination : With aldehydes/ketones using NaBH₃CN or NaBH(OAc)₃ .
-
Sulfonylation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) in pyridine .
pH-Dependent Stability
-
Acidic Conditions : Boc group hydrolyzes rapidly (t₁/₂ < 1 hr in 1M HCl), while Fmoc remains intact.
-
Basic Conditions : Fmoc group cleaves in >pH 9 (e.g., NH₃/MeOH), but Boc is stable .
Stereochemical Integrity
-
Racemization Risk : <2% during coupling at 0°C with HATU/DIPEA .
-
Chiral Purity : Confirmed via chiral HPLC (≥99% ee) using CHIRALPAK® IC columns .
Prodrug Development
The carboxylic acid is esterified with bioreversible groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
Key Research Findings
Scientific Research Applications
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to enhanced pharmacological properties.
Case Study: Synthesis of Peptide Analogs
Research has shown that derivatives of this compound can be synthesized to create peptide analogs that exhibit improved stability and bioavailability. These analogs are crucial in developing new therapeutic agents for diseases such as cancer and metabolic disorders.
E3 Ligase Recruitment
The compound acts as an E3 ligase ligand, which is essential for targeted protein degradation pathways. This application is particularly relevant in cancer therapy, where the degradation of specific proteins can lead to the inhibition of tumor growth.
Case Study: Targeting Oncogenic Proteins
Studies have demonstrated that compounds similar to (2R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can effectively recruit E3 ligases to oncogenic proteins, promoting their degradation and offering a novel approach to cancer treatment.
Biochemical Research
In biochemical assays, this compound is utilized as a tool to study protein interactions and enzyme activity. Its ability to form stable complexes with proteins makes it valuable for investigating cellular processes.
Case Study: Investigating Enzyme Inhibition
Research involving this compound has been conducted to assess its inhibitory effects on specific enzymes involved in metabolic pathways. The findings contribute to understanding how alterations in these pathways can affect disease states.
Comparative Data Table
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Development | Intermediate for synthesizing bioactive molecules | Synthesis of peptide analogs |
| E3 Ligase Recruitment | Targets specific proteins for degradation | Cancer therapy through oncogenic protein targeting |
| Biochemical Research | Tool for studying protein interactions and enzyme activity | Investigating enzyme inhibition |
Mechanism of Action
The mechanism of action of (2R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for their functional groups, stereochemistry, and applications:
(2S,3R)-3-(tert-Butoxy)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic Acid
- Key Features: Stereochemistry: Diastereomeric at C2 and C3 (2S,3R vs. 2R,3S in the target compound). Functional Groups: Replaces the Boc-protected amino group with a tert-butoxy substituent at C3. Molecular Weight: 365.42 g/mol (CAS: 1982344-79-5) .
- Applications : Used in asymmetric catalysis but shows lower solubility in polar solvents compared to the Boc-protected analog .
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic Acid
- Key Features :
- Applications : Preferred for synthesizing cyclic peptides requiring sequential deprotection .
(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpyrrolidine-2-carboxylic Acid
- Key Features :
- Applications : Enhances steric hindrance, improving enantioselectivity in β-turn mimetics .
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic Acid
- Key Features: Functional Groups: Replaces Boc-amino with a tert-butoxy group at C4. Molecular Weight: 409.47 g/mol (CAS: 464193-92-8) . Hazards: Classified with warnings for acute toxicity (H302) and skin irritation (H315) .
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic Acid
- Key Features :
- Applications: Used as a building block for non-peptidic bioactive molecules .
Comparative Data Table
Biological Activity
The compound (2R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's synthesis, biological properties, and relevant case studies that highlight its significance.
- Molecular Formula : C26H25NO5
- Molecular Weight : 431.48 g/mol
- CAS Number : 131545-63-6
Biological Activity
The biological activity of the compound is primarily linked to its structural components, particularly the fluorenylmethoxycarbonyl (Fmoc) group and the pyrrolidine moiety. Research indicates that derivatives of pyrrolidine exhibit various pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
A study investigated a series of pyrrolidine derivatives, including those with similar structures to our compound. These derivatives showed promising inhibitory effects against Mycobacterium tuberculosis, specifically targeting the InhA enzyme involved in fatty acid biosynthesis. The results demonstrated that certain derivatives were effective against multi-drug resistant strains of M. tuberculosis .
Case Studies
-
Inhibition of Mycobacterium tuberculosis :
- Objective : To evaluate the effectiveness of pyrrolidine derivatives against M. tuberculosis.
- Methodology : Synthesis and screening of various derivatives.
- Findings : Some compounds displayed significant inhibitory activity against InhA, suggesting potential for developing new tuberculosis treatments .
- Synthesis and Screening :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to:
- The presence of the fluorenyl group, which may enhance lipophilicity and facilitate membrane penetration.
- The tert-butoxycarbonyl (Boc) group that can influence stability and bioavailability.
Q & A
Q. What is the role of the Fmoc and tert-butoxycarbonyl (Boc) groups in this compound during peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups serve as orthogonal protecting groups for amino functionalities. The Fmoc group is base-labile and removed via piperidine or DBU in DMF, while the Boc group is acid-labile (e.g., cleaved with TFA). This dual protection allows sequential deprotection in solid-phase peptide synthesis (SPPS), enabling precise control over side-chain reactivity and backbone assembly. The Boc group also stabilizes the pyrrolidine ring against racemization during coupling reactions .
Q. What are the common synthetic routes for preparing this compound?
A typical synthesis involves:
Coupling : Reacting pyrrolidine-2-carboxylic acid derivatives with Fmoc-Cl (or Fmoc-OSu) in the presence of a base (e.g., DIEA) to install the Fmoc group.
Boc Protection : Treating the secondary amine with Boc₂O under anhydrous conditions.
Purification : Chromatography (e.g., silica gel or reverse-phase HPLC) to isolate the diastereomerically pure product.
Key challenges include minimizing epimerization at the C2 and C3 stereocenters, often addressed by low-temperature reactions and inert atmospheres .
Q. How should researchers handle this compound safely in the lab?
The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Safety protocols include:
- PPE : Gloves, lab coat, and safety goggles.
- Ventilation : Use in a fume hood to avoid aerosolization.
- Storage : Dry, inert conditions (argon/vacuum) at -20°C to prevent hydrolysis of the Boc group.
Refer to SDS guidelines for spill management and first-aid measures (e.g., rinsing exposed skin with water for 15 minutes) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when integrating this compound into peptide chains?
Coupling efficiency depends on:
- Activation Method : Use of HATU/HOAt or DIC/Oxyma for minimal racemization.
- Solvent Choice : Anhydrous DMF or DCM improves reactivity.
- Monitoring : Real-time FTIR or LC-MS to track reaction progress.
Recent studies show microwave-assisted synthesis (50°C, 10 min) improves yields by 15–20% compared to traditional methods .
Q. What analytical techniques resolve contradictions in stereochemical characterization?
Contradictions in NMR or HPLC data (e.g., unexpected diastereomer ratios) require:
Q. How does the compound’s stability vary under different pH and temperature conditions?
Q. What strategies mitigate low yields during Boc deprotection in complex peptide sequences?
Low yields often arise from side reactions (e.g., tert-butyl cation formation). Mitigation includes:
- Scavengers : Adding thioanisole or triisopropylsilane in TFA.
- Stepwise Deprotection : Sequential use of mild acids (e.g., 1% TFA in DCM) followed by neutralization.
- Real-Time Monitoring : Use of UV-Vis spectroscopy (λ = 280 nm) to track Boc removal .
Methodological and Application-Focused Questions
Q. How can this compound be used to study enzyme-substrate interactions?
The compound’s rigid pyrrolidine backbone mimics proline-rich domains in proteins. Applications include:
Q. What are the best practices for designing analogs with modified substituents?
- SAR Studies : Replace the 3,5-difluorophenyl group () with electron-withdrawing/-donating groups to modulate bioactivity.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict steric and electronic effects on binding.
- Synthetic Feasibility : Prioritize analogs with commercially available building blocks (e.g., ABChem’s catalog, ) .
Q. How can researchers differentiate this compound from structurally similar derivatives?
Key differentiators include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
